3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused benzothieno-pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the imine linkage. The resulting intermediate is then subjected to cyclization reactions to form the desired benzothieno-pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce the corresponding amines or alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
5-Arylazothiazoles: Exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Display significant pharmacological activities, such as antitumor and antimicrobial effects.
Uniqueness
What sets 3-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart from these similar compounds is its unique structural framework, which combines the benzothieno-pyrimidine core with a bromofuran moiety. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(E)-(5-bromofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c16-12-6-5-9(21-12)7-18-19-8-17-14-13(15(19)20)10-3-1-2-4-11(10)22-14/h5-8H,1-4H2/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFUTTWUTZPNCL-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417043 | |
Record name | SMR000103796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-73-3 | |
Record name | SMR000103796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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